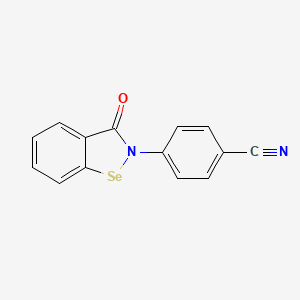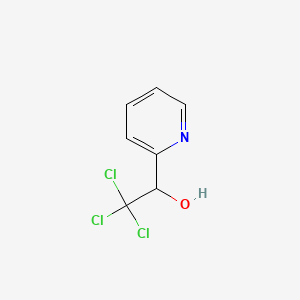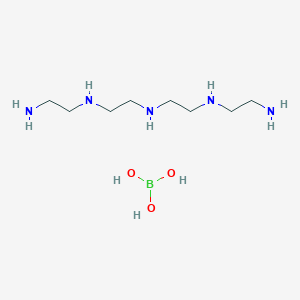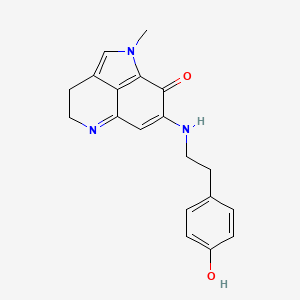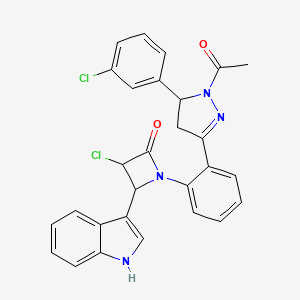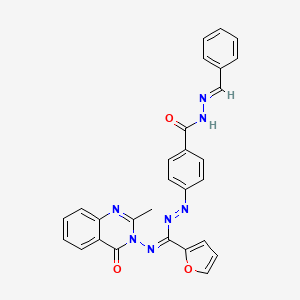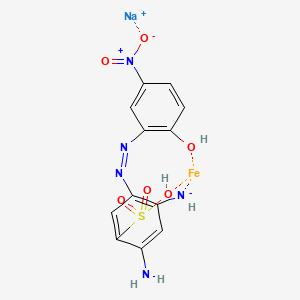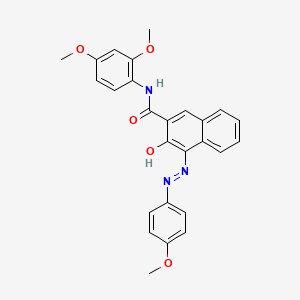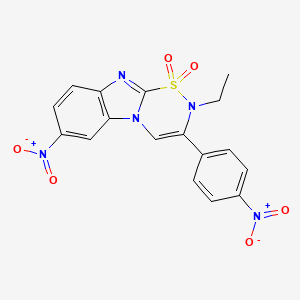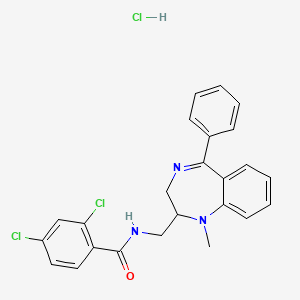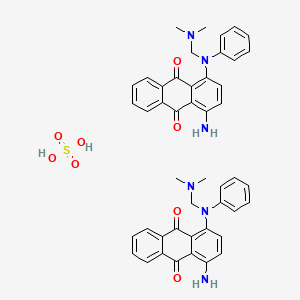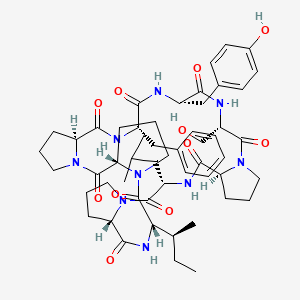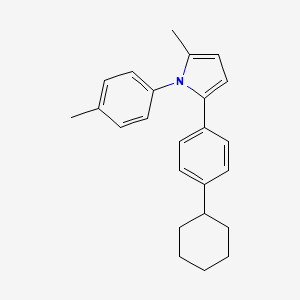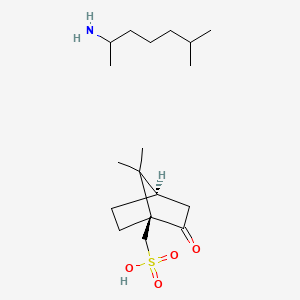
Octodrine camsilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for octodrine camsilate involve the reaction of dimethylhexylamine with camsilic acid. The industrial production methods typically involve the use of organic solvents and catalysts to facilitate the reaction under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Octodrine camsilate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Octodrine camsilate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies related to neurotransmitter uptake and release.
Medicine: It has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: It is used in the formulation of pre-workout supplements and fat-burner products.
Mécanisme D'action
The mechanism of action of octodrine camsilate involves the stimulation of the central nervous system by increasing the uptake of dopamine and noradrenaline. This leads to increased alertness, energy, and focus. The molecular targets and pathways involved include the dopamine and noradrenaline transporters .
Comparaison Avec Des Composés Similaires
Octodrine camsilate is similar to other central nervous stimulants such as:
Amphetamine: Both compounds increase the uptake of dopamine and noradrenaline, but this compound has a different chemical structure and is less potent.
Methylhexanamine: Both compounds are used in pre-workout supplements, but this compound has a longer duration of action.
Ephedrine: Both compounds are used as nasal decongestants, but this compound has fewer side effects.
This compound is unique in its combination of stimulant properties and relatively low side effect profile, making it a popular choice in the supplement industry.
Propriétés
Numéro CAS |
1971-57-9 |
|---|---|
Formule moléculaire |
C18H35NO4S |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-methylheptan-2-amine |
InChI |
InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-7(2)5-4-6-8(3)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6,9H2,1-3H3/t7-,10-;/m1./s1 |
Clé InChI |
IJUZWPVVLRFXDI-YZUKSGEXSA-N |
SMILES isomérique |
CC(C)CCCC(C)N.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
SMILES canonique |
CC(C)CCCC(C)N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


